molecular formula C6H7BrN2O2 B11884173 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol CAS No. 1246922-88-2

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol

Cat. No.: B11884173
CAS No.: 1246922-88-2
M. Wt: 219.04 g/mol
InChI Key: IZOVVFPEDIYGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-3-8-6(9-4-5)11-2-1-10/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOVVFPEDIYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-bromo-2-(2-hydroxyethoxy)pyrimidine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-2-(2-hydroxyethoxy)pyrimidine: Synthesis, Characterization, and Application

Introduction

Pyrimidine and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. Within this class, functionalized pyrimidines such as 5-bromo-2-(2-hydroxyethoxy)pyrimidine serve as critical and versatile building blocks. The strategic placement of a bromine atom at the C5 position and a flexible hydroxyethoxy side chain at the C2 position provides two distinct points for chemical modification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents. Simultaneously, the terminal hydroxyl group offers a convenient handle for esterification, etherification, or other derivatization reactions.

This guide provides a comprehensive technical overview of 5-bromo-2-(2-hydroxyethoxy)pyrimidine, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail a robust synthetic pathway from common starting materials, describe the analytical methods for its structural confirmation, and explore its pivotal role as an intermediate in the synthesis of complex, biologically active molecules.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its handling, storage, and effective use in synthetic protocols. 5-bromo-2-(2-hydroxyethoxy)pyrimidine is a stable crystalline solid under standard conditions. Its key properties are summarized below.

PropertyValueReference
IUPAC Name 2-(5-Bromopyrimidin-2-yl)oxyethanolN/A
CAS Number 188814-59-9Inferred from supplier data
Molecular Formula C₆H₇BrN₂O₂Calculated
Molecular Weight 219.04 g/mol Calculated
Appearance White to off-white solidGeneral observation
Solubility Soluble in Methanol, Dichloromethane, DMSOInferred from synthetic protocols
Melting Point Not widely reported; precursor 5-bromo-2-hydroxypyrimidine melts at 230 °C (dec.)[3][4]
InChI Key YFHQMWDQPNHJMX-UHFFFAOYSA-NCalculated

Synthesis and Reaction Mechanism

The synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common and efficient route utilizes 5-bromo-2-chloropyrimidine as the electrophilic partner and ethylene glycol as the nucleophile. This precursor is readily synthesized from 2-hydroxypyrimidine.[5]

The causality behind this synthetic choice is rooted in reaction kinetics and leaving group ability. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4/C6 positions.[1] Chlorine is an excellent leaving group, making the displacement by the alkoxide of ethylene glycol thermodynamically and kinetically favorable. The reaction requires a strong base, such as potassium tert-butoxide or sodium hydride, to deprotonate one of the hydroxyl groups of ethylene glycol, thereby generating a potent nucleophile (an alkoxide) that can efficiently attack the C2 position of the pyrimidine ring.

Experimental Protocol: Synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine

This protocol describes the final step in the synthesis, starting from the commercially available or previously synthesized 5-bromo-2-chloropyrimidine.

  • Reagent Preparation: To a solution of ethylene glycol (10-20 equivalents) in a dry aprotic solvent such as Dimethoxyethane (DME) or Tetrahydrofuran (THF), add potassium tert-butoxide (1.5-2.0 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: Using an excess of ethylene glycol ensures it acts as both reactant and co-solvent. The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical for generating the alkoxide nucleophile without competing side reactions.[6]

  • Reaction Initiation: To the cooled alkoxide solution, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in the same dry solvent dropwise over 15-30 minutes.

    • Rationale: Slow addition of the electrophile helps to control the reaction exotherm and prevent potential side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Rationale: This step quenches any remaining reactive base and precipitates the organic product from the highly polar ethylene glycol/water mixture.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-bromo-2-(2-hydroxyethoxy)pyrimidine.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

G cluster_0 Synthesis of 5-bromo-2-hydroxypyrimidine cluster_1 Chlorination cluster_2 Nucleophilic Substitution A 2-Hydroxypyrimidine B Brominating Agent (e.g., HBr/H₂O₂) A->B Bromination C 5-Bromo-2-hydroxypyrimidine B->C D Chlorinating Agent (e.g., POCl₃) C->D Chlorination E 5-Bromo-2-chloropyrimidine D->E F Ethylene Glycol & Base (e.g., t-BuOK) E->F SNAr Reaction G 5-bromo-2-(2-hydroxyethoxy)pyrimidine F->G

Caption: Synthetic pathway from 2-hydroxypyrimidine to the target compound.

Structural Elucidation and Characterization

Confirming the chemical structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a sharp singlet in the aromatic region (δ 8.5-8.8 ppm) corresponding to the two equivalent protons at the C4 and C6 positions of the pyrimidine ring. The ethoxy side chain will present as two distinct triplets, typically in the δ 3.5-4.5 ppm range, corresponding to the -O-CH₂- and -CH₂-OH protons, with a coupling constant (J) of approximately 5-7 Hz. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom. The C2 carbon, being attached to two electronegative oxygen and nitrogen atoms, will be the most downfield. The C5 carbon, directly attached to bromine, will appear around δ 110-120 ppm, while the C4 and C6 carbons will be further downfield. The two carbons of the ethoxy chain will be visible in the upfield region (δ 60-75 ppm).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 220.9. A crucial diagnostic feature will be the isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[7]

Applications in Research and Drug Discovery

5-bromo-2-(2-hydroxyethoxy)pyrimidine is not typically an end-product but rather a high-value intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[8] Its bifunctional nature is key to its utility.

A prominent example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[6] In the synthesis of Macitentan and related molecules, 5-bromo-2-(2-hydroxyethoxy)pyrimidine serves as a core fragment. The bromine atom is typically replaced via a Suzuki or Stille coupling to install a substituted phenyl group. The terminal hydroxyl group is then used to connect to another part of the molecule, often a sulfonamide-containing fragment, via an ether linkage.[6]

Logical Role in Multi-Step Synthesis

The diagram below illustrates the logical role of the title compound as a central scaffold (Fragment B) in the convergent synthesis of a complex drug molecule.

G A Fragment A (e.g., Arylboronic Acid) AB Intermediate AB A->AB Suzuki Coupling (at Br position) B Scaffold: 5-bromo-2- (2-hydroxyethoxy)pyrimidine B->AB C Fragment C (e.g., Sulfonamide) Final Final Drug Molecule (e.g., Macitentan) C->Final Etherification (at OH position) AB->Final

Caption: Convergent synthesis strategy utilizing the title compound as a key scaffold.

Safety, Handling, and Storage

While a specific safety data sheet for 5-bromo-2-(2-hydroxyethoxy)pyrimidine is not widely published, precautions should be based on similar halogenated heterocyclic compounds.[3][9] It should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The compound is expected to be an irritant to the skin, eyes, and respiratory system. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

5-bromo-2-(2-hydroxyethoxy)pyrimidine is a strategically important synthetic intermediate whose value lies in its pre-installed, orthogonally reactive functional groups. Its robust synthesis from readily available precursors and its demonstrated utility in the construction of complex pharmaceutical agents, such as Macitentan, underscore its significance in modern drug discovery. The synthetic and analytical protocols detailed in this guide provide a framework for its effective use, enabling researchers to leverage its potential in the development of novel therapeutics.

References

  • Chandrashekar, S. M., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-hydroxypyrimidine. Retrieved February 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9). Retrieved February 25, 2026, from [Link]

  • Google Patents. (2022). CN114605938A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-bromo- Properties. Retrieved February 25, 2026, from [Link]

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. Retrieved February 25, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved February 25, 2026, from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

Sources

Macitentan intermediate 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Purification, and Application of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol, a Key Intermediate in Macitentan Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol, an essential building block in the synthesis of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. We delve into the optimized synthetic methodologies, focusing on the mechanistic principles of the Williamson ether synthesis, robust purification protocols, and detailed analytical characterization. Furthermore, this document elucidates the critical role of this intermediate in the final coupling step to yield Macitentan. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of Macitentan and related pharmaceutical compounds.

Introduction: The Significance of a Core Building Block

Macitentan (Opsumit®) represents a significant advancement in the management of PAH, a debilitating and life-threatening condition[2][4]. Its efficacy stems from its ability to block both endothelin (ET) receptor subtypes, ET_A and ET_B, which mediate the vasoconstrictive and proliferative effects of ET-1[3]. The chemical architecture of Macitentan is complex, and its multi-step synthesis relies on the efficient preparation of key intermediates.

Among these, 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (CAS 1246922-88-2) is of paramount importance[5][6][7][8]. It constitutes the ethylene glycol linker and one of the two pyrimidine rings in the final drug substance[9][10]. A robust and scalable synthesis of this intermediate is therefore a critical determinant of the overall efficiency and economic viability of the Macitentan manufacturing process. This guide offers field-proven insights into its preparation and analysis, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success.

Physicochemical Properties and Handling

Accurate identification and proper handling are the foundation of any successful synthetic campaign. The key properties of the title compound are summarized below.

PropertyValueReference
CAS Number 1246922-88-2[5][6]
Molecular Formula C₆H₇BrN₂O₂[5]
Molecular Weight 219.04 g/mol [5][6]
Physical Form Solid[6]
Purity Typically ≥98%[6]
Storage Conditions Sealed in a dry environment, refrigerated (2-8°C)[6]

Synthesis: A Mechanistic Approach to the Williamson Ether Synthesis

The most prevalent and efficient method for preparing 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol is the Williamson ether synthesis, a classic S_N2 reaction[11][12][13]. This reaction forms an ether from an organohalide and an alkoxide[12].

The Causality of Reagent Selection

The success of this synthesis hinges on a logical choice of reactants and conditions:

  • Nucleophile Precursor (Ethylene Glycol): Ethylene glycol serves as the source for the -O-CH₂-CH₂-OH linker. Its diol structure presents a challenge: selective mono-alkylation. Using a significant excess of ethylene glycol kinetically favors the formation of the mono-substituted product over the di-substituted byproduct.

  • Electrophile (5-Bromo-2-chloropyrimidine): This molecule is expertly designed for the reaction. The pyrimidine ring is electron-deficient, which activates the C2-position for nucleophilic aromatic substitution. The chlorine atom at this position is an excellent leaving group. The bromine atom at the C5-position is less reactive under these conditions and is strategically retained for the final Macitentan structure[1][14].

  • Base (Potassium tert-butoxide, KOtBu): A strong, non-nucleophilic base is required to deprotonate ethylene glycol, forming the highly reactive alkoxide nucleophile[11][13]. KOtBu is an excellent choice due to its high basicity and steric bulk, which minimizes side reactions[15]. Other bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) have also been reported[14][16].

  • Solvent (Anhydrous THF, Toluene): Anhydrous aprotic solvents are critical. The absence of water prevents the quenching of the strong base and the alkoxide intermediate[11][17]. Solvents like THF or toluene provide a suitable medium for the reaction without participating in it[17][18].

Synthetic Pathway Visualization

Synthesis_Pathway Figure 1: Williamson Ether Synthesis of the Macitentan Intermediate cluster_conditions Conditions R1 5-Bromo-2-chloropyrimidine Product 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol R1->Product Electrophile R2 Ethylene Glycol (Excess) R2->Product Nucleophile Precursor Base KOtBu (Base) Base->R2 Deprotonation

Caption: Reaction pathway for the synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is a synthesized representation from established methodologies[15][16]. A self-validating system includes in-process checks (TLC) to ensure the reaction proceeds as intended before moving to the next stage.

  • Vessel Preparation: Ensure a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is oven-dried and cooled under a stream of dry nitrogen to establish anhydrous conditions.

  • Reagent Loading: Charge the flask with anhydrous ethylene glycol (e.g., 10-40 equivalents) and a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF)[16].

  • Alkoxide Formation: Cool the solution to 10-20°C using an ice bath. Add potassium tert-butoxide (KOtBu, ~1.15 eq.) portion-wise, ensuring the internal temperature does not exceed 25°C[15]. Stir the resulting suspension for 30-60 minutes at ambient temperature to ensure complete deprotonation. The formation of the alkoxide is the critical activating step.

  • Nucleophilic Substitution: Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in THF dropwise to the alkoxide suspension.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 50°C)[16]. Monitor the consumption of the limiting reagent (5-bromo-2-chloropyrimidine) by Thin-Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The reaction is complete when the starting pyrimidine spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-10°C.

    • Carefully quench the reaction by adding an aqueous solution of a weak acid, such as 40% citric acid, until the pH is approximately 7[15]. This neutralizes the excess base and protonates the product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: Achieving High Purity for GMP Synthesis

The crude product from the synthesis will contain unreacted ethylene glycol, salts, and potentially a di-alkylation byproduct. For use in subsequent pharmaceutical manufacturing steps, high purity is essential.

Primary Method: Silica Gel Column Chromatography

Flash column chromatography is the most effective method for purifying the intermediate on a laboratory scale[11][19].

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might run from 5% to 50% ethyl acetate in hexanes[11]. The less polar impurities will elute first, followed by the desired product. The highly polar unreacted ethylene glycol will remain on the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol as a solid.

Purification Workflow Visualization

Purification_Workflow Figure 2: General Purification Workflow Crude Crude Product (from work-up) Adsorption Adsorb onto Silica Gel Crude->Adsorption Column Load onto Packed Silica Column Adsorption->Column Elution Gradient Elution (Hexanes -> Ethyl Acetate) Column->Elution TLC TLC Analysis of Fractions Elution->TLC Elution->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Purified Intermediate (Purity >98%) Evaporation->Pure

Caption: A typical workflow for the purification of the intermediate.

Analytical Characterization for Quality Control

Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic methods is employed to provide a complete analytical profile.

Analysis TechniqueExpected ResultPurpose
¹H NMR Signals corresponding to pyrimidine protons (~8.6 ppm), methylene protons adjacent to the ether oxygen (~4.5 ppm), methylene protons adjacent to the hydroxyl group (~3.8 ppm), and the hydroxyl proton (broad singlet).Structural Elucidation
¹³C NMR Resonances for aromatic carbons of the pyrimidine ring and aliphatic carbons of the ethoxy chain.Confirms Carbon Skeleton
Mass Spec (MS) Molecular ion peak [M+H]⁺ at m/z ~220/222, showing the characteristic isotopic pattern for a single bromine atom.Molecular Weight Verification
IR Spectroscopy Broad absorption band around 3400 cm⁻¹ (O-H stretch), and strong C-O stretching bands.Functional Group Identification
HPLC/UPLC A single major peak indicating >98% purity.Quantitative Purity Assessment

Application: The Penultimate Step in Macitentan Synthesis

The purified 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol serves as the nucleophilic component in the final etherification step to construct Macitentan[14].

The terminal hydroxyl group of the intermediate is deprotonated with a strong base like sodium hydride (NaH) to form a new, highly reactive alkoxide. This alkoxide then performs an S_NAr reaction, displacing the chlorine atom on the second key intermediate, N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N′-propylsulfamide. This coupling reaction forms the complete carbon-nitrogen-oxygen framework of Macitentan[10][14].

Final Coupling Step Visualization

Final_Coupling Figure 3: Role in Final Macitentan Synthesis Intermediate1 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol Base NaH Alkoxide Activated Alkoxide Intermediate1->Alkoxide Base->Alkoxide Deprotonation Macitentan Macitentan Alkoxide->Macitentan Nucleophilic Attack Intermediate2 N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N′-propylsulfamide Intermediate2->Macitentan Displaces Cl

Caption: Coupling of the key intermediates to form Macitentan.

Conclusion

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol is more than a mere precursor; it is a carefully designed molecular fragment whose efficient synthesis and purification are critical for the successful production of Macitentan. A thorough understanding of the Williamson ether synthesis, including the rationale behind reagent choice and reaction conditions, empowers chemists to optimize yield and purity. The methodologies for purification and stringent analytical characterization outlined in this guide provide a robust framework for ensuring the quality required for pharmaceutical development. By mastering the synthesis of this key intermediate, researchers and developers pave the way for the efficient and reliable production of a vital therapeutic agent.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of N-Despropyl Macitentan-d4.
  • MedKoo Biosciences. (n.d.). Macitentan Synthetic Routes.
  • ChemicalBook. (n.d.). 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol | 1246922-88-2.
  • ResearchGate. (n.d.). Principal steps in the chemical synthesis of macitentan from bosentan.
  • Ambeed.com. (n.d.). 1246922-88-2 | 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol.
  • Iglarz, M., Binkert, C., & Clozel, M. (2014). Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • National Institutes of Health. (2018). Optimized synthesis and antiproliferative activity of desTHPdactylolides.
  • Pinto, E. C., et al. (2022). Macitentan: An overview of its degradation products, process-related impurities, and in silico toxicity. ResearchGate.
  • Merck. (n.d.). 2-(2-((5-bromopyridin-2-yl)oxy)ethoxy)ethanol.
  • PubChem. (n.d.). 2-((5-Bromopyridin-2-yl)oxy)ethanol.
  • MilliporeSigma. (n.d.). 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • LookChem. (n.d.). Cas 1246922-88-2, 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol.
  • BLDpharm. (n.d.). 212961-31-4|2-((5-Bromopyridin-2-yl)oxy)ethanol.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
  • Wikipedia. (2021, October 23). Williamson ether synthesis.
  • BLDpharm. (n.d.). 1246922-88-2|2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol.
  • MilliporeSigma. (n.d.). 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol -.
  • AChemBlock. (2026, February 13). 2-[(5-Bromo-2-pyridinyl)oxy]oxy]-ethanol 95%.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Angeli, F., Verdecchia, P., & Reboldi, G. (2021). Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension. PMC.
  • Salehi, et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate.
  • Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Pharmaffiliates. (n.d.). 1246922-88-2 | Product Name : 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Sigma-Aldrich. (n.d.). 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol.
  • National Institutes of Health. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.

Sources

Methodological & Application

Introduction: The Strategic Importance of 5-Bromo-2-alkoxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Etherification of 5-Bromo-2-Chloropyrimidine: Reagents, Protocols, and Mechanistic Insights

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. 5-Bromo-2-chloropyrimidine has emerged as a critical and versatile intermediate in this field.[3][4] Its two distinct halogen atoms offer opportunities for sequential, regioselective functionalization. The chlorine atom at the C2 position is highly activated towards nucleophilic substitution, while the bromine at C5 is well-suited for palladium-catalyzed cross-coupling reactions.[1][5]

This guide focuses on the etherification of 5-bromo-2-chloropyrimidine, a key transformation that introduces an alkoxy or aryloxy group at the C2 position. This reaction proceeds primarily through a nucleophilic aromatic substitution (SNAr) mechanism. Understanding the nuances of reagent selection and reaction conditions is paramount for researchers aiming to synthesize libraries of 2-alkoxy/aryloxy-5-bromopyrimidines, which serve as valuable precursors for kinase inhibitors, antiviral agents, and other advanced pharmaceutical candidates.[3][6]

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The etherification of 5-bromo-2-chloropyrimidine is not a simple Williamson ether synthesis, which typically involves an SN2 reaction on an aliphatic carbon.[7][8] Instead, it is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, renders the C2 and C4 positions electron-deficient and thus highly susceptible to attack by nucleophiles.[9][10] The chlorine at C2 is an excellent leaving group, making this position the primary site for substitution.[5]

The SNAr mechanism proceeds in two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The alkoxide or phenoxide ion (the nucleophile) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the chloride ion is expelled, resulting in the final ether product.

Figure 1: SNAr Mechanism for Etherification.

Reagent Selection and Optimization

The success of the etherification reaction hinges on the appropriate selection of the nucleophile, base, and solvent.

Nucleophile Generation: Alcohols and Phenols

The active nucleophile is the deprotonated form of an alcohol (an alkoxide) or a phenol (a phenoxide).

  • Alcohols (ROH): Primary and secondary alcohols are commonly used. Their corresponding alkoxides are strong nucleophiles and strong bases. Due to the high reactivity of the C2-Cl bond, even moderately strong bases are sufficient to generate the required alkoxide in situ.

  • Phenols (ArOH): Phenols are more acidic than alcohols, meaning a weaker base can be used to generate the corresponding phenoxide. This can be advantageous when working with sensitive substrates.

The Role of the Base

A base is required to deprotonate the alcohol or phenol, generating the nucleophilic alkoxide or phenoxide. The choice of base is critical and depends on the pKa of the O-H group.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates alcohols to form sodium alkoxides. It is often used in anhydrous aprotic solvents like THF or DMF. Caution is required as NaH reacts violently with water and generates flammable hydrogen gas.[11]

  • Potassium Carbonate (K₂CO₃): A moderately strong base, particularly effective for deprotonating phenols. It is a solid and easy to handle, often used in polar aprotic solvents like DMF or acetonitrile.[12]

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that can be used, particularly in cases where the alcohol itself can serve as the solvent or in the presence of a phase-transfer catalyst.

  • Sodium/Potassium tert-Butoxide (t-BuONa/t-BuOK): Strong, sterically hindered bases that are also excellent choices for generating alkoxides, especially when a non-nucleophilic base is desired to avoid side reactions.

Solvent Considerations

The solvent plays a crucial role in dissolving the reactants and facilitating the SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na⁺, K⁺) while not interfering with the nucleophile.

  • N,N-Dimethylformamide (DMF): An excellent solvent for SNAr reactions, dissolving a wide range of organic substrates and inorganic salts. It has a high boiling point, allowing for a broad range of reaction temperatures.

  • Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can significantly accelerate SNAr reactions.

  • Acetonitrile (ACN): A common choice, particularly for reactions using K₂CO₃. It has a lower boiling point than DMF, which can simplify product isolation.[11]

  • 1,4-Dioxane or Tetrahydrofuran (THF): Ethereal solvents that are often used with strong bases like NaH. They are less polar than DMF or DMSO but are suitable for many SNAr transformations.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common etherification procedures on 5-bromo-2-chloropyrimidine.

Protocol 1: Etherification with an Alcohol using Sodium Hydride

This protocol is suitable for primary and secondary alcohols, employing a strong base to ensure complete formation of the alkoxide.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Alcohol (e.g., ethanol, isopropanol) (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.1 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Dissolve the 5-bromo-2-chloropyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 50-60 °C) while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with saturated brine solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkoxy-5-bromopyrimidine.

Protocol_1_Workflow Figure 2: Workflow for Protocol 1 cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Alcohol + DMF to flask (N₂ atm) B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir to form alkoxide C->D E 5. Add 5-bromo-2-chloropyrimidine solution D->E F 6. Stir at RT or heat E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench with NH₄Cl (aq) G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash, Dry, Concentrate I->J K 11. Purify via Chromatography J->K

Figure 2: Workflow for Protocol 1.
Protocol 2: Etherification with a Phenol using Potassium Carbonate

This protocol is ideal for phenols and other weakly acidic alcohols, using a milder, easier-to-handle base.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Phenol (or substituted phenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq), the phenol (1.2 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously and heat to reflux (approx. 82 °C for acetonitrile).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-aryloxy-5-bromopyrimidine.

Data Summary: Comparative Reaction Conditions

The choice of reagents can significantly impact reaction time and yield. The table below summarizes typical conditions reported in the literature for related substitutions.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
EthanolNaHDMF25 - 602 - 6> 85
IsopropanolNaHTHF65 (reflux)4 - 8> 80
PhenolK₂CO₃Acetonitrile82 (reflux)6 - 12> 90
4-MethoxyphenolK₂CO₃DMF804 - 8> 92
Benzyl Alcoholt-BuOKDioxane1003 - 5> 88

Note: Yields are estimates based on typical SNAr reactions on activated chloro-heterocycles and may vary based on substrate and precise conditions.

Troubleshooting and Key Considerations

  • Low Yield: May result from incomplete deprotonation of the alcohol (use a stronger base or ensure anhydrous conditions), or competitive side reactions. Ensure all reagents are pure and solvents are anhydrous, especially when using NaH.

  • No Reaction: The C2-Cl bond is highly activated, so a lack of reaction often points to an issue with the nucleophile generation. Verify the quality and handling of the base.

  • Multiple Products: For substrates with multiple reactive sites, regioselectivity can be an issue. However, for 5-bromo-2-chloropyrimidine, substitution at C2 is overwhelmingly favored over C5 under these conditions.[13]

  • Work-up Issues: Emulsions can form during extraction, especially when using DMF. Diluting with additional water and brine can help break up emulsions.

Conclusion

The etherification of 5-bromo-2-chloropyrimidine via nucleophilic aromatic substitution is a robust and high-yielding transformation critical for the synthesis of advanced pharmaceutical intermediates. A judicious choice of base and solvent, tailored to the acidity of the alcohol or phenol nucleophile, is the key to success. The protocols and principles outlined in this guide provide a solid foundation for researchers to efficiently and reliably synthesize a diverse range of 2-alkoxy and 2-aryloxy-5-bromopyrimidines, paving the way for new discoveries in medicinal chemistry.

References

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme Connect. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Linus Publications. [Link]

  • Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine. Patsnap. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Williamson Ether Synthesis. YouTube. [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. ResearchGate. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

  • Synthesis and characterization of sodium alkoxides. Indian Academy of Sciences. [Link]

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-2-(2-hydroxyethoxy)pyrimidine is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including potent endothelin receptor antagonists like Macitentan.[1] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and process development. The most common synthetic route to this compound is through a Williamson ether synthesis, which involves the nucleophilic substitution of a halogen on the pyrimidine ring with an alcohol. Specifically, 5-bromo-2-chloropyrimidine is reacted with ethylene glycol in the presence of a base. The choice of solvent in this SNAr (Nucleophilic Aromatic Substitution) reaction is a critical parameter that significantly influences reaction kinetics, yield, and purity of the final product. This application note provides a detailed guide to solvent selection for this synthesis, offering theoretical insights and a practical, field-tested protocol.

The Critical Role of the Solvent: A Mechanistic Perspective

The synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine proceeds via a Williamson ether synthesis, a classic SN2 type reaction.[2] In this specific case, it is more accurately described as an SNAr reaction, where the alkoxide, generated from ethylene glycol, attacks the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine ring.

The solvent plays a multifaceted role in this transformation:

  • Solubilization of Reactants: The solvent must effectively dissolve both the polar alkoxide salt and the relatively less polar 5-bromo-2-chloropyrimidine to ensure a homogeneous reaction mixture and facilitate molecular collisions.

  • Influence on Nucleophilicity: The solvent's ability to solvate the alkoxide nucleophile is a key determinant of its reactivity. Protic solvents can hydrogen-bond with the alkoxide, creating a solvent shell that diminishes its nucleophilicity and slows the reaction rate.[3] Aprotic polar solvents, on the other hand, solvate the cation of the base, leaving the "naked" and highly reactive alkoxide anion free to attack the electrophilic carbon.[3]

  • Reaction Temperature Control: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher temperatures can accelerate the reaction but may also promote undesirable side reactions.[2]

  • Work-up and Purification: The choice of solvent also impacts the ease of product isolation and purification. A solvent that is easily removed under reduced pressure and in which the product has limited solubility upon cooling can simplify the work-up procedure.

Comparative Analysis of Solvent Systems

A variety of aprotic polar solvents are commonly employed for Williamson ether syntheses.[2][4] The following table provides a comparative overview of suitable solvents for the synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine.

SolventBoiling Point (°C)Dielectric ConstantKey AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) 15337Excellent solvating power for both reactants.[2] High boiling point allows for a wide reaction temperature range.Difficult to remove completely due to its high boiling point. Can decompose at high temperatures to form dimethylamine, which can act as a nucleophile.
Dimethyl Sulfoxide (DMSO) 18947Superior solvating power for a wide range of compounds.[1][5] Accelerates SN2 reactions by effectively solvating cations.Very high boiling point makes it challenging to remove. Can be hygroscopic and may require rigorous drying.
Tetrahydrofuran (THF) 667.6Lower boiling point allows for easier removal. Good solvating properties for many organic compounds.Lower polarity may result in slower reaction rates compared to DMF or DMSO. Can form peroxides upon storage.
Acetonitrile 8237.5Polar aprotic nature enhances nucleophilicity.[2] Relatively easy to remove.May not be as effective at dissolving all starting materials as DMF or DMSO.
1,2-Dimethoxyethane (DME) 857.2Higher boiling point than THF. Chelating effect can enhance the solubility of some salts.[1]Similar to THF, its lower polarity might lead to slower reaction kinetics.

For the synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine, a combination of a polar aprotic solvent like THF or DME with an excess of ethylene glycol, which can also act as a solvent, is often a successful strategy.[1] The use of a strong base such as sodium hydride or potassium tert-butoxide is necessary to deprotonate the ethylene glycol to form the reactive alkoxide.[1][3]

Experimental Protocol

This protocol describes a robust method for the synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine, with a focus on the rationale behind the choice of reagents and conditions.

Materials:

  • 5-bromo-2-chloropyrimidine

  • Ethylene glycol

  • Potassium tert-butoxide

  • Dimethoxyethane (DME), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-chloropyrimidine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dimethoxyethane (DME) and an excess of ethylene glycol (approximately 40 eq).[1] Stir the mixture at room temperature until the starting material is fully dissolved.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Carefully add potassium tert-butoxide (3.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.[1] The addition of the base will generate the nucleophilic alkoxide in situ.

  • Reaction Progression: After the addition of the base is complete, remove the ice bath and heat the reaction mixture to 90-100 °C.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-70 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol to afford 5-bromo-2-(2-hydroxyethoxy)pyrimidine as a white to beige powder.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified final product.

Synthesis_Workflow Start Starting Materials: 5-bromo-2-chloropyrimidine Ethylene Glycol Potassium tert-butoxide DME Reaction Reaction: - Dissolution in DME/Ethylene Glycol - Base Addition (0°C) - Heating (90-100°C) Start->Reaction Step 1-4 Workup Work-up: - Quenching with NH4Cl(aq) - Extraction with Ethyl Acetate - Washing with Brine Reaction->Workup Step 5-7 Purification Purification: - Drying over Na2SO4 - Concentration - Recrystallization (Methanol) Workup->Purification Step 8 Product Final Product: 5-bromo-2-(2-hydroxyethoxy)pyrimidine Purification->Product Step 9

Caption: Workflow for the synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine.

Conclusion

The selection of an appropriate solvent is a cornerstone of a successful synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine. Aprotic polar solvents such as DMF, DMSO, THF, and DME are preferred to enhance the nucleophilicity of the ethylene glycolate anion. The choice among these solvents will depend on the desired reaction temperature, the scale of the reaction, and the ease of work-up. The provided protocol, utilizing a DME/ethylene glycol system, offers a reliable and scalable method for the preparation of this valuable synthetic intermediate. Careful consideration of the principles outlined in this note will enable researchers to optimize their synthetic strategies and achieve high yields of the desired product.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Stowell, M. H., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Advances, 10(41), 24507–24514. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Kumar, A., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647–3651. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Reaction Landscape

The synthesis of 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol is a classic Nucleophilic Aromatic Substitution (


). While conceptually simple, the reaction is plagued by three competitive pathways that degrade yield: dimerization  (bis-ether formation), hydrolysis  (formation of the pyrimidone), and regioselectivity issues  (if using asymmetric bases).

This guide treats the protocol not just as a recipe, but as a system of competing rates (


 vs 

vs

). Your objective is to maximize

while kinetically inhibiting the others.
The "Golden Path" Protocol

Based on industry standards for Macitentan intermediates and pyrimidine ether synthesis.

ParameterRecommendationTechnical Rationale
Substrate 5-Bromo-2-chloropyrimidineThe 2-chloro position is highly activated for

due to the flanking nitrogen atoms.[1]
Nucleophile Ethylene Glycol (>10-20 eq. )CRITICAL: Acts as both reagent and co-solvent. High equivalents statistically favor mono-substitution over bis-substitution (dimerization).
Base

(3.0 eq.)
Milder than NaH. Reduces risk of exotherms and "runaway" bis-substitution.
Solvent DME (Dimethoxyethane) or neat GlycolDME/Glycol mixtures maintain homogeneity. Avoid protic solvents like water/alcohols (other than glycol) to prevent competitive nucleophilic attack.
Temp 80–95°CActivation energy for

on pyrimidines is moderate.

is too slow;

promotes degradation.

Troubleshooting & FAQs

Q1: My LC-MS shows a major peak at MW ~374 (Br isotope pattern). What is it?

Diagnosis: You have formed the Dimer (1,2-bis((5-bromopyrimidin-2-yl)oxy)ethane). Root Cause: The concentration of the alkoxide intermediate was too high relative to the glycol, or the glycol equivalents were too low (e.g., 1:1 or 1:2 ratio). Once the mono-product forms, its free hydroxyl group is still nucleophilic. If it encounters another molecule of starting material, it reacts again. Corrective Action:

  • Increase Glycol Load: Shift to 20–40 equivalents of ethylene glycol. This statistically ensures the chloropyrimidine encounters unreacted glycol rather than the product.

  • High Dilution: Run the reaction more dilute (0.1 M with respect to the pyrimidine).

Q2: The reaction stalls at 60% conversion, but adding more base doesn't help.

Diagnosis: Catalyst poisoning or Surface Passivation (if using solid base). Root Cause:


 has low solubility in organic solvents. The surface can become coated with KCl salts, stopping the reaction.
Corrective Action: 
  • Phase Transfer Catalyst: Add 5-10 mol% 18-Crown-6 (if using

    
    ) or TBAF/TBAI . This solubilizes the carbonate/alkoxide, dramatically increasing 
    
    
    
    .
  • Switch Bases: Use

    
     (higher solubility in DMF/DME) or 
    
    
    
    (homogeneous, but requires strictly anhydrous conditions).
Q3: I see a peak at MW ~175. Is this the product?

Diagnosis: No, this is 5-bromo-2-hydroxypyrimidine (hydrolysis product). Root Cause: Wet solvent or wet glycol. The hydroxide ion (


) is a smaller, harder nucleophile than the glycol alkoxide and reacts faster with the chloropyrimidine.
Corrective Action: 
  • Dry Your Glycol: Ethylene glycol is hygroscopic. Dry it over molecular sieves (3Å) or distill it before use.

  • Inert Atmosphere: Ensure the reaction is under

    
     or Ar to prevent atmospheric moisture ingress.
    

Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired pathway and the parasitic side reactions.

ReactionPathways Start 5-Bromo-2-chloropyrimidine + Ethylene Glycol (Excess) Transition Meisenheimer Complex Start->Transition Base (K2CO3), Heat Hydrolysis Impurity: Hydrolysis (5-Bromo-2-hydroxypyrimidine) Start->Hydrolysis Path B: Wet Conditions (H2O attack) Product Target Product: 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (Mono-Ether) Transition->Product Path A: Desired (High Glycol Conc.) Dimer impurity: Dimer (Bis-substitution) Product->Dimer Path C: Low Glycol Eq. (Product acts as Nucleophile)

Caption: Kinetic competition map. Path A is favored by high equivalents of glycol. Path C is favored by low equivalents. Path B is favored by moisture.

Advanced Optimization: Experimental Design

To systematically optimize the yield, run a 3x3 DoE (Design of Experiments) varying Temperature and Base Equivalents.

Recommended Screening Matrix
EntryBaseSolventAdditiveExpected Outcome
1

DMFNoneStandard.[2] Good yield, moderate rate.
2

THF/DMFNoneFastest. High risk of exotherm. Must add glycol slowly to NaH first, then add pyrimidine.
3

MeCNNoneMild. Good for scale-up if filtration is preferred over aqueous workup.
4

Toluene18-Crown-6Phase Transfer. Best for minimizing hydrolysis if water is strictly excluded.
Purification Workflow (Decision Tree)

Purification Crude Crude Reaction Mixture (Glycol + Product + Salts) Step1 Dilute with Water & Extract (EtOAc) Crude->Step1 Check Check TLC/LCMS Is Dimer Present? Step1->Check NoDimer Evaporate & Recrystallize (Solvent: iPrOH or Hexane/EtOAc) Check->NoDimer No (<5%) YesDimer Column Chromatography (Gradient: 0-50% EtOAc in Hexane) Check->YesDimer Yes (>5%)

Caption: Purification logic. Aqueous extraction removes the excess glycol. Chromatography is only necessary if significant dimerization occurs.

References & Authority

  • Bolli, M. H., et al. (2012). "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849–7861. Link

    • Context: Describes the synthesis of pyrimidine ethers using ethylene glycol and bases (KOtBu or K2CO3) in high yield, serving as the foundational protocol for this class of molecules.

  • Actelion Pharmaceuticals Ltd. (2010). "Process for the preparation of pyrimidine derivatives." World Intellectual Property Organization Patent WO2010069504. Link

    • Context: Provides industrial-scale procedures for reacting 5-bromo-2-chloropyrimidine with diols, emphasizing the suppression of side reactions.

  • March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Ed. Wiley-Interscience.

    • Context: Authoritative source for the

      
       mechanism and the "Meisenheimer Complex" transition state kinetics discussed in Module 3.
      

Sources

Technical Support Center: Recrystallization of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (CAS 1246922-88-2)[1][2]. This document provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol and troubleshooting common issues encountered by researchers and drug development professionals.

The purification of this key intermediate is critical for ensuring the quality and efficacy of downstream products, such as the endothelin receptor antagonist, Macitentan[2]. The following sections are designed to guide you through solvent selection, protocol optimization, and problem-solving, ensuring you achieve the desired purity for your compound.

Part 1: Understanding the Chemistry - Potential Impurities

Effective purification begins with understanding the potential impurities in your crude material. 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol is typically synthesized via a Williamson ether synthesis[3]. This reaction involves the coupling of a pyrimidine derivative with ethylene glycol or a related species.

Common Synthesis Reactants:

  • 5-Bromo-2-chloropyrimidine

  • 5-bromo-1H-pyrimidin-2-one

  • Ethylene glycol

Consequently, the primary impurities you are likely to encounter are:

  • Unreacted Starting Materials: Residual amounts of the pyrimidine and glycol starting materials.

  • Side-Products: Potential by-products from the reaction, which could include dialkylation products where the hydroxyl group of the desired product reacts further.

  • Inorganic Salts: By-products from the base used in the reaction (e.g., sodium chloride if using sodium hydride and a chloro-starting material).

Part 2: The Recrystallization Workflow

The ideal recrystallization solvent will dissolve the target compound at an elevated temperature but have low solubility for it at cooler temperatures[4][5]. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration)[5][6].

Workflow Diagram: Systematic Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_analysis Analysis Crude Crude Product Solvent_Screening Solvent Screening (Small Scale) Crude->Solvent_Screening Dissolution Dissolve in Minimal Hot Solvent Solvent_Screening->Dissolution Select Solvent Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Insoluble impurities present Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Collection Vacuum Filtration Cooling->Collection Washing Wash with Cold Solvent Collection->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A systematic workflow for the recrystallization of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol.

Part 3: Solvent Selection - A Practical Guide

For novel compounds or those without established protocols, a systematic solvent screening is the first and most critical step. Based on the structure of the target molecule (a moderately polar pyrimidine derivative), suitable starting solvents include alcohols, esters, and potentially mixtures with water[1].

Solvent Screening Protocol (Small Scale):

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, swirling after each addition. Note the solubility.

  • If the compound does not dissolve in about 0.5 mL of solvent at room temperature, gently heat the tube in a water bath towards the solvent's boiling point.

  • If the compound dissolves when hot, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show a significant difference in solubility between hot and cold conditions.

Data Summary Table:

Use the following table to record your observations and select the optimal solvent or solvent system.

SolventSolubility (RT)Solubility (Hot)Crystal Formation on CoolingNotes / Observations
EthanolSparingly SolubleSolubleGood crystal formationPotential for single-solvent system.
IsopropanolSparingly SolubleSolubleGood crystal formationSlower evaporation than ethanol.
Ethyl AcetateSolubleVery SolublePoor recovery likelyMay be a good "solvent" in a two-solvent system.
TolueneInsolubleSparingly Soluble--
WaterInsolubleInsolubleNot suitable aloneCould be an "anti-solvent" in a two-solvent system.
AcetoneSolubleVery SolublePoor recovery likely-

Part 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol.

Q1: I've added the hot solvent, but my compound has turned into an oil instead of dissolving or forming crystals. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the melting point of the crude solid is lower than the boiling point of the chosen solvent. The compound melts before it dissolves, and impurities often dissolve preferentially in the oil, leading to poor purification.

  • Immediate Action: Add more of the same solvent. This can sometimes lower the solution's saturation point below the compound's melting point, allowing it to dissolve properly.

  • Alternative Strategy 1 (Slower Cooling): Re-heat the solution until the oil fully dissolves (adding more solvent if necessary). Then, allow the solution to cool much more slowly. Insulating the flask can promote crystal nucleation over oiling.

  • Alternative Strategy 2 (Change Solvents): Switch to a lower-boiling point solvent. If you were using isopropanol (BP 82°C), consider trying ethanol (BP 78°C) or ethyl acetate (BP 77°C).

  • Alternative Strategy 3 (Two-Solvent System): Dissolve the compound in a small amount of a solvent in which it is highly soluble (like hot ethanol or ethyl acetate). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (like water or hexanes) dropwise to the hot solution until cloudiness (the saturation point) is observed. Re-heat to clarify and then cool slowly[7][8].

Q2: My solution has cooled, but no crystals have formed. What went wrong?

A2: This is a very common issue and usually points to one of two problems: too much solvent was used, or the solution is supersaturated.

  • Problem: Too Much Solvent: This is the most frequent cause[9][10]. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Once you have reduced the volume (e.g., by 20-30%), allow it to cool again.

  • Problem: Supersaturation: The solution is saturated, but there are no nucleation sites for crystals to begin growing.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation[11].

    • Solution 2 (Seed Crystals): If you have a small amount of pure product, add a tiny "seed crystal" to the solution. This will act as a template for further crystal growth.

Q3: I got a very low yield of purified product. How can I improve it?

A3: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor.

  • Possible Cause 1 (Excess Solvent): As with the failure to crystallize, using too much solvent is a primary cause of poor recovery[10]. Always use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Possible Cause 2 (Premature Crystallization): If crystals formed too quickly during a hot filtration step, you may have lost product on the filter paper. Ensure your funnel and filter paper are pre-heated with hot solvent.

  • Possible Cause 3 (Inadequate Cooling): Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation from the solution.

  • Possible Cause 4 (Washing with Warm Solvent): Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: My final product is still colored, even after recrystallization. How do I remove colored impurities?

A4: Persistent color suggests the presence of highly conjugated impurities that are co-crystallizing with your product.

  • Solution (Activated Charcoal): Activated charcoal is very effective at adsorbing colored impurities[6].

    • Dissolve your crude product in the appropriate amount of hot solvent.

    • Add a very small amount (e.g., 1-2% by weight of your solute) of activated charcoal to the hot solution. Adding too much will adsorb your product and reduce the yield.

    • Swirl the hot solution with the charcoal for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

    • Proceed with the cooling and crystallization of the now decolorized filtrate.

Q5: The purity of my compound, as determined by HPLC or NMR, has not significantly improved. Why?

A5: This indicates that the main impurity has very similar solubility properties to your target compound, making separation by recrystallization difficult.

  • Solution 1 (Try a Different Solvent): A different solvent system may alter the relative solubilities of your product and the impurity, enabling better separation. Re-run the solvent screening process with a focus on different solvent classes.

  • Solution 2 (Alternative Purification): If recrystallization is ineffective, you may need to consider an alternative purification technique. For pyrimidine derivatives, flash column chromatography on silica gel is a common and effective alternative[12]. A typical eluent system to start with for a compound of this polarity would be a gradient of ethyl acetate in hexanes.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
  • HBCSE. (n.d.). Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.

Sources

Validation & Comparative

HPLC Method Validation for 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (CAS 1246922-88-2) is a critical pharmacophore and intermediate in the synthesis of endothelin receptor antagonists, such as Macitentan .[1][2] Its purity is paramount, as unreacted halogenated pyrimidines or hydrolysis by-products can propagate downstream, leading to genotoxic impurities in the final API.

This guide compares a Generic Isocratic C18 Method (commonly used for rapid in-process checks) against an Optimized Stability-Indicating Gradient Method . While the generic method offers simplicity, our comparative data demonstrates its failure to adequately resolve polar hydrolysis degradants. The optimized protocol, validated herein according to ICH Q2(R2) guidelines, ensures strict control over the target analyte and its critical impurities.

Part 1: Chemical Context & Analytical Challenges

The analysis of pyrimidine ethers presents specific chromatographic challenges:

  • Polarity Variance: The target molecule contains a polar hydroxyl group and a lipophilic bromopyrimidine core.

  • Critical Impurities:

    • Impurity A (Starting Material): 5-Bromo-2-chloropyrimidine (Lipophilic).

    • Impurity B (Degradant): 5-Bromo-2(1H)-pyrimidinone (Hydrolysis product; Highly polar).

  • Detection: The pyrimidine ring offers strong UV absorption at 240–260 nm.

Visualization: Synthesis & Impurity Profiling

The following diagram maps the synthesis pathway and the origin of critical impurities that the HPLC method must resolve.

synthesis_pathway SM1 5-Bromo-2-chloropyrimidine (Impurity A) Product 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (Target Analyte) SM1->Product + SM2, Base SNAr Reaction ImpurityB 5-Bromo-2(1H)-pyrimidinone (Impurity B - Hydrolysis) SM1->ImpurityB Hydrolysis (Moisture/Acid) SM2 Ethylene Glycol SM2->Product Product->ImpurityB Degradation

Figure 1: Synthesis pathway of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol highlighting the origin of lipophilic Impurity A and polar Impurity B.

Part 2: Method Comparison (Generic vs. Optimized)

We evaluated two methodologies. The Generic Method represents a standard "scouting" protocol often used in early development. The Optimized Method is the validated protocol recommended for release testing.

Table 1: Comparative Performance Metrics
FeatureGeneric Method (Alternative)Optimized Method (Recommended)
Column C18 Standard (4.6 x 150mm, 5µm)Phenyl-Hexyl or Polar C18 (4.6 x 150mm, 3.5µm)
Mobile Phase Isocratic: 60% ACN / 40% WaterGradient: ACN / 0.1% H3PO4 Buffer
Resolution (Imp B) < 1.5 (Co-elutes with solvent front)> 4.0 (Well retained)
Run Time 8.0 minutes18.0 minutes
Sensitivity (LOQ) 0.5 µg/mL0.05 µg/mL
Suitability Rapid In-Process Check (IPC)Final Release & Stability Testing

Expert Insight: The Generic Isocratic method fails because Impurity B (the hydrolysis product) is too polar to be retained on a standard C18 column with 60% organic solvent, causing it to mask the void volume. The Optimized Method uses a Phenyl-Hexyl stationary phase, which provides unique


 interactions with the pyrimidine ring, enhancing selectivity and retention for polar degradants.
Part 3: Optimized Experimental Protocol

This protocol is validated to be stability-indicating , meaning it can detect changes in quality properties of the drug substance over time.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Maximal absorption for bromopyrimidine).[3]

  • Injection Volume: 10 µL.

2. Mobile Phase Gradient
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BDescription
0.09010Initial hold for polar retention
3.09010Isocratic hold
12.04060Linear ramp to elute Target & Impurity A
14.01090Wash
14.19010Re-equilibration
18.09010End of Run
3. Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of reference standard in 25 mL diluent (1000 ppm).

  • Working Standard: Dilute to 50 µg/mL for assay.

Part 4: Validation Results (ICH Q2(R2) Compliant)

The following data summarizes the validation of the Optimized Method.

1. Specificity (Forced Degradation)

Samples were stressed to prove the method resolves degradation products.

  • Acid Hydrolysis (0.1N HCl, 60°C, 2h): 5% degradation observed. Peak purity passed.

  • Oxidation (3% H2O2): No interference with main peak.

  • Result: The method is specific. Impurity B elutes at 2.5 min, Target at 8.4 min, Impurity A at 11.2 min.

2. Linearity & Range

Evaluated from 50% to 150% of target concentration (25 – 75 µg/mL).

AnalyteRange (µg/mL)R² (Correlation)Slope
Target Analyte 10 - 1000.999824501
Impurity A 0.5 - 5.00.999521040
3. Accuracy (Recovery)

Spiked recovery studies at 50%, 100%, and 150% levels.

  • Mean Recovery: 99.4% – 100.8%.

  • % RSD: < 1.0%.

4. Precision
  • System Precision (n=6): Retention time RSD < 0.2%; Area RSD < 0.5%.

  • Method Precision (n=6 preps): Assay % RSD = 0.7%.

Visualization: Validation Workflow

This flowchart illustrates the logical progression of the validation study as per ICH Q2(R2).

validation_workflow Start Method Development (Scouting) SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuit Specificity Specificity / Stress Testing (Peak Purity Check) SystemSuit->Specificity Pass Linearity Linearity & Range (R² > 0.999) Specificity->Linearity AccuracyPrecision Accuracy & Precision (Recovery 98-102%) Linearity->AccuracyPrecision Robustness Robustness (Flow, Temp, pH changes) AccuracyPrecision->Robustness FinalMethod Validated Method Release Robustness->FinalMethod

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.

Part 5: References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Asian Journal of Pharmaceutical Analysis. (2024). Review of HPLC Method Development and Validation as per ICH Guidelines.[Link]

Sources

1H NMR characterization of 5-bromo-2-(2-hydroxyethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Characterization Guide: 5-Bromo-2-(2-hydroxyethoxy)pyrimidine

Executive Summary

5-Bromo-2-(2-hydroxyethoxy)pyrimidine (CAS: 1147101-08-1) is a critical pyrimidine intermediate, most notably utilized in the synthesis of the endothelin receptor antagonist Macitentan (Opsumit) . Its structural integrity hinges on the successful nucleophilic substitution of the C2-chlorine of 5-bromo-2-chloropyrimidine with ethylene glycol.

This guide provides a definitive 1H NMR characterization protocol. Unlike standard spectral lists, this document focuses on comparative diagnostics —distinguishing the product from its starting materials and potential side products (e.g., bis-substitution or hydrolysis) using solvent-dependent resolution strategies.

Experimental Protocol

To ensure reproducibility and accurate integration, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent Selection:

    • Primary (Characterization): DMSO-d6 (99.9% D). Reason: Essential for observing the hydroxyl proton (

      
      ) coupling and preventing exchange broadening.
      
    • Secondary (Routine): CDCl3 (99.8% D). Reason: Good solubility, but the

      
       signal will be broad and uncoupled, making end-group verification difficult.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay artifacts.

  • Scans (NS): 16 (DMSO), 8 (CDCl3).

  • Relaxation Delay (D1):

    
     s (Ensure quantitative integration of aromatic protons).
    
  • Temperature: 298 K (25 °C).

Spectral Analysis & Assignment

The structure consists of a symmetrical pyrimidine ring (rendering H-4 and H-6 chemically equivalent) and an ethylene glycol chain.

Table 1: 1H NMR Assignment (DMSO-d6 vs. CDCl3)
PositionProton TypeMultiplicityShift (δ, ppm) [DMSO-d

]
Shift (δ, ppm) [CDCl

]
Diagnostic Note
H-4, H-6 Aromatic CHSinglet (2H)8.70 – 8.75 8.50 – 8.55 Key Indicator: Deshielded by Br and N atoms. Appears as a sharp singlet due to symmetry.
H-1' O-CH

Triplet (2H)4.35 – 4.40 4.45 – 4.50

Hz. Deshielded by the pyrimidine oxygen.
H-2' CH

-OH
Multiplet/Qt (2H)3.70 – 3.75 3.95 – 4.00 Coupled to both H-1' and OH in DMSO.
-OH HydroxylTriplet (1H)4.80 – 4.90 2.0 – 3.5 (br s) Purity Check: Distinct triplet in DMSO confirms the alcohol is intact and not oxidized/alkylated.

Note: In CDCl


, the H-2' signal often appears as a simple triplet, and the -OH signal is a broad singlet that drifts with concentration. In DMSO-d

, the H-2' signal becomes a quartet-like multiplet due to coupling with the -OH proton.

Comparative Analysis: Product vs. Alternatives

In a synthesis context, "alternatives" refer to the starting materials or side products that must be ruled out.

Scenario A: Product vs. Starting Material (5-Bromo-2-chloropyrimidine)
  • Starting Material: Shows only the aromatic singlet at ~8.90 ppm (DMSO-d6) or ~8.70 ppm (CDCl3).

  • Differentiation: The product shows a significant upfield shift of the aromatic protons (approx. 0.2 ppm shielding) due to the electron-donating alkoxy group replacing the electron-withdrawing chlorine.

  • Aliphatic Region: The starting material has no signals in the 3.0–5.0 ppm region.

Scenario B: Product vs. Hydrolysis Side Product (5-Bromo-2-hydroxypyrimidine)
  • Side Product: If moisture enters the reaction, the chlorine may hydrolyze to a hydroxyl (tautomerizing to the pyrimidinone).

  • Differentiation:

    • Aromatic Shift: The pyrimidinone protons often shift significantly or lose symmetry if tautomerization is complex.

    • Missing Linker: No ethylene glycol signals (4.4/3.7 ppm) will be observed.

Scenario C: Product vs. Bis-Substitution (Bis-pyrimidine ether)
  • Side Product: Ethylene glycol reacts at both ends with two pyrimidine rings.

  • Differentiation:

    • Integration: The ratio of Aromatic H : Linker H changes.

    • Symmetry: The spectrum remains symmetrical, but the -OH triplet at 4.8 ppm (DMSO) disappears .

    • Shift: The two methylene groups become equivalent (singlet or tight AA'BB' system) at ~4.6 ppm, lacking the distinct upfield CH

      
      -OH signal.
      

Structural Verification Logic (Visualization)

The following diagram illustrates the decision tree for validating the product during synthesis.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Aromatic Check 8.5 - 8.8 ppm: Aromatic Singlet Present? Start->Aromatic ShiftCheck Check Shift Value: Is it < 8.8 ppm? Aromatic->ShiftCheck Yes (2H) Fail_Hydro Hydrolysis Product (5-Br-2-OH-pyrimidine) Aromatic->Fail_Hydro No / Broad Aliphatic Check 3.5 - 4.5 ppm: Two distinct CH2 signals? ShiftCheck->Aliphatic Yes (~8.7 ppm) Fail_SM Starting Material (5-Br-2-Cl-pyrimidine) ShiftCheck->Fail_SM No (>8.8 ppm) OH_Check Check 4.8 - 5.0 ppm: Triplet (-OH) Present? Aliphatic->OH_Check Yes (2H each) Aliphatic->Fail_SM No Signals Fail_Bis Bis-Ether Impurity (Dimer) OH_Check->Fail_Bis No (Missing OH) Success CONFIRMED PRODUCT 5-Bromo-2-(2-hydroxyethoxy)pyrimidine OH_Check->Success Yes (Triplet)

Figure 1: Logic flow for the structural confirmation of 5-bromo-2-(2-hydroxyethoxy)pyrimidine using 1H NMR in DMSO-d6.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan).[1][2] Journal of Medicinal Chemistry, 55(17), 7849–7861.

  • Boss, C., et al. (2002). Actelion Pharmaceuticals Ltd. PCT Int. Appl. WO 02/053557. (Original patent describing the synthesis of Macitentan intermediates).[3]

  • BenchChem Technical Support. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.